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Compound of Interest

Compound Name: 1,4-Dioxaspiro[5.5]undecan-3-one

CAS No.: 958998-22-6

Cat. No.: B12625309

Get Quote

Content Type: Technical Comparison & Experimental
Guide
Audience: Medicinal Chemists, Structural Biologists,
and Process Engineers
Executive Summary & Strategic Context
1,4-Dioxaspiro[5.5]undecan-3-one represents a specialized spirocyclic scaffold, distinct from

its more common isomer, 1,5-dioxaspiro[5.5]undecan-3-one. While the 1,5-isomer is a well-

documented "ketodioxanone" building block used in asymmetric synthesis (e.g.,

organocatalysis), the 1,4-isomer presents unique structural challenges due to the asymmetry of

the 1,4-dioxane ring fusion.

This guide addresses the critical data gap for the 1,4-isomer by benchmarking it against the

crystallographically validated 1,5-isomer. It provides a self-validating protocol for obtaining X-

ray data despite the compound's tendency toward low melting points and oil formation.
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Key Technical Insight: The "Low-Melting" Challenge
Experimental data for analogous spiro-ketones (specifically the 1,5-isomer) indicates a melting

point (MP) range of 28–30 °C. This proximity to ambient temperature renders standard

benchtop crystallization ineffective.

Recommendation: Use In-Situ Cryo-Crystallography (OHCD).

Alternative: If single crystals fail, Powder X-ray Diffraction (PXRD) at variable temperatures is

the required fallback for polymorph screening.

Comparative Performance Analysis
The following table contrasts the target molecule with its primary structural alternative (the 1,5-

isomer) and the standard ketal scaffold.

Table 1: Structural & Physicochemical Comparison
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Feature
Target: 1,4-

Dioxaspiro[5.5]unde

can-3-one

Benchmark: 1,5-

Dioxaspiro[5.5]unde

can-3-one

Standard Ketal: 1,4-

Dioxaspiro[4.5]deca

ne

CAS Registry 958998-22-6 31251-68-0 177-10-6

Ring System

6,6-Spiro

(Cyclohexane + 1,4-

Dioxane)

6,6-Spiro

(Cyclohexane + 1,3-

Dioxane)

5,6-Spiro

(Cyclohexane + 1,3-

Dioxolane)

Conformation

Twist-Boat / Chair

Equilibrium (High

flexibility due to 1,4-O

placement)

Rigid Chair (Stabilized

by anomeric effect at

C2)

Envelope (Rigid 5-

ring)

Melting Point
Predicted: < 35 °C

(Likely oil at RT)

28–30 °C (Solidifies at

-20 °C)
Liquid at RT

Crystallization
Difficult (Requires

Cryo/Seeding)

Moderate (From

Pentane/Et2O at

-20°C)

N/A (Liquid)

Primary Use
Novel Bioisostere /

Lactone Scaffold

Asymmetric Aldol

Reactions / Chiral

Auxiliary

Protecting Group

Experimental Protocol: Obtaining the Crystal
Structure
Since specific public crystal data for the 1,4-isomer is scarce, you must generate it using a

protocol validated for the 1,5-isomer. This workflow uses low-temperature nucleation to

overcome the "oiling out" phenomenon common in spiro-lactones.

Workflow Visualization
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Data Collection
(100 K Stream)

 Mount Cold
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Caption: Cryo-crystallization workflow designed to isolate single crystals from low-melting spiro-

lactones.

Step-by-Step Methodology
Objective: Isolate single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Preparation (The "Pentane Wash"):

The crude 1,4-dioxaspiro compound often retains dichloromethane (DCM) from synthesis.

DCM inhibits crystallization.

Action: Dilute crude oil with pentane (1.5 mL per gram). Concentrate in vacuo (23 °C, 13

mmHg) then high vacuum (0.4 mmHg, 5 min) to azeotrope off DCM.

Solvent Selection:

Primary System: Pentane / Diethyl Ether (4:1 v/v).

Alternative (if too soluble): Hexanes / Isopropanol (9:1 v/v).

Why? High polarity solvents (MeOH, DCM) will keep the lactone in solution or cause

decomposition via ketal cleavage.

Cryo-Nucleation (The Critical Step):

Dissolve the oil in the minimum amount of solvent at Room Temperature (RT).

Place the vial in a -20 °C freezer overnight.
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Observation: If the 1,5-isomer data holds true, the compound will solidify into a tan/white

mass.

Refinement: If it oils out, use a dry ice/acetone bath (-78 °C) to induce a glass state, then

warm slowly to -20 °C to promote nucleation.

Mounting & Data Collection:

Do not bring crystals to RT; they may melt (MP ~28-30 °C).

Mount crystal using a cryo-loop with Paratone-N oil directly from the cold mother liquor.

Transfer immediately to the X-ray diffractometer cold stream (100 K).

Structural Expectations & Data Analysis
When analyzing the solved structure, focus on these specific geometric parameters to validate

the 1,4-spiro architecture.

Conformational Analysis Pathway

1,4-Dioxaspiro[5.5]
Conformation

Driving Factors

Chair Conformation
(Thermodynamic Min)

Twist-Boat
(Kinetic/Steric)

Anomeric Effect
(O-C-O Stabiliz.)

 Favors Chair

1,3-Diaxial
Interactions

 Favors Twist
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Caption: Conformational equilibrium drivers. The 1,4-dioxane ring lacks the symmetric

anomeric stabilization of the 1,5-isomer, increasing Twist-Boat probability.

Key Parameters for Validation
Bond Lengths (C-O):

Expect asymmetry in the spiro-C-O bond lengths due to the ketone at C3.

Target Range: 1.41 – 1.44 Å for ether oxygens; 1.20 – 1.22 Å for C=O.

Pucker Parameters (Cremer-Pople):

Calculate

and

values for the 1,4-dioxane ring.

Chair:

or

.

Twist-Boat:

.

Note: The 1,5-isomer (benchmark) crystallizes strictly in the Chair form due to strong

anomeric effects. The 1,4-isomer is more flexible.

Packing Interactions:

Look for C-H···O weak hydrogen bonds. In the 1,5-isomer, these form infinite chains along

the b-axis.
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Absence of strong H-bond donors (OH, NH) means the lattice is held by van der Waals

and dipole-dipole forces, explaining the low melting point.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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